1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride
Description
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is a quaternary ammonium salt featuring a pyridinium core substituted with a (3-nitrobenzyloxy)methyl group. The nitro group enhances stability and may modulate pharmacological activity, making it a candidate for further exploration in medicinal chemistry .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methoxymethyl]pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2O3.ClH/c16-15(17)13-6-4-5-12(9-13)10-18-11-14-7-2-1-3-8-14;/h1-9H,10-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITDLWAQPKSXTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)COCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883935 | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-13-0 | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(((3-nitrophenyl)methoxy)methyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(3-nitrophenyl)methoxy]methyl]pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Conventional Solvent-Based Method
Solvent-Free Silica-Supported Method
- Pyridine and 3-nitrobenzyl halide are finely ground with silica gel (60–120 mesh).
- The mixture is heated in a muffle furnace at approximately 100 °C for 10–15 minutes.
- This method offers advantages including:
- Reduced toxicity (no solvents).
- Shorter reaction times.
- Higher yields.
- Easier work-up.
- It is particularly suitable for scale-up and greener chemistry applications.
Anion Exchange and Purification
After formation, the pyridinium bromide salt can undergo anion exchange to obtain the chloride or other counterion salts:
- The pyridinium bromide is stirred with inorganic salts such as potassium chloride, sodium tetrafluoroborate, or potassium hexafluorophosphate in deionized water at room temperature for 2 hours.
- This produces the corresponding pyridinium chloride or other anion salts in high yields (90–98%).
- Separation of the pyridinium salt from metallic bromides is achieved by Soxhlet extraction using dry tetrahydrofuran (THF) under reflux conditions.
- Anion exchange is confirmed by standard tests such as aqueous silver nitrate solution precipitation.
Synthetic Scheme Overview
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Preparation of 3-nitrobenzyl bromide (or chloride) | Reactive alkylating agent |
| 2 | Reaction of pyridine with 3-nitrobenzyl halide in dry CH3CN, reflux 30-45 min | Formation of pyridinium bromide salt |
| 3 | Alternative: Solvent-free grinding with silica gel, heating at 100 °C for 10-15 min | Faster, greener synthesis |
| 4 | Anion exchange with KCl or other salts in water, stirring 2 h | Conversion to pyridinium chloride salt |
| 5 | Purification by Soxhlet extraction with THF reflux | Pure this compound |
Analytical and Characterization Data
- The product is typically characterized by NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, and elemental analysis to confirm purity and structure.
- The molecular weight is approximately 280.71 g/mol.
- The quaternary nitrogen imparts solubility in polar solvents.
- The nitro group contributes to bioactivity and electron-withdrawing effects, influencing reactivity and binding properties.
Research Findings on Reaction Efficiency and Yields
| Method | Reaction Time | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Conventional reflux in CH3CN | 30–45 min | Quantitative (near 100%) | Well-established, reproducible | Uses solvent, longer reaction time |
| Solvent-free silica-supported | 10–15 min | Quantitative (near 100%) | Greener, faster, less toxic | Requires muffle furnace, easy work-up |
| Anion exchange in aqueous medium | 2 h | 90–98% | High yield, mild conditions | Requires Soxhlet extraction for purification |
Notes on Variations and Optimization
- The choice of halide in the 3-nitrobenzyl halide affects reaction rate; bromides typically react faster than chlorides due to weaker C–Br bonds.
- The silica-supported method is superior in terms of environmental impact and efficiency.
- Anion exchange allows tailoring of the salt form for specific solubility or reactivity requirements.
- Reaction parameters such as temperature, grinding time, and silica mesh size can be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 3-nitrobenzyl alcohol and pyridine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Sodium azide, potassium cyanide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction: 1-(((3-Aminobenzyl)oxy)methyl)pyridin-1-ium chloride
Substitution: 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium azide
Hydrolysis: 3-Nitrobenzyl alcohol and pyridine
Scientific Research Applications
Drug Discovery
Research indicates that 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride demonstrates notable biological activities, particularly as an antimicrobial agent. It has shown effectiveness against certain bacterial strains, making it a candidate for further pharmacological applications. The nitro group in the benzyl moiety may participate in redox reactions, enhancing its bioactivity and potential interactions with biological receptors.
Case Study: Antimicrobial Activity
- A study evaluated the compound's effectiveness against various bacterial strains, revealing significant inhibition rates. This suggests potential utility in developing new antimicrobial therapies.
Nanotechnology
The compound is also explored for its applications in nanotechnology, particularly in the synthesis of nanomaterials with tailored properties. It can be utilized in:
- Photocatalysis : Enhancing chemical reactions under light exposure.
- Biosensing : Developing sensors that detect biological molecules through interactions with the compound.
Case Study: Photothermal Applications
- Research has demonstrated that this compound can be incorporated into photothermal materials for applications such as water evaporation and energy storage.
Catalysis
The compound's structure allows it to act as a catalyst in various chemical reactions. Its ability to facilitate specific reactions makes it valuable in synthetic organic chemistry.
Example Applications
- Controlled Drug Delivery : The compound can be integrated into polymer matrices to create systems that release drugs in response to specific stimuli.
- Environmental Remediation : It can be employed in processes designed to remove pollutants from wastewater.
Mechanism of Action
The mechanism of action of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The pyridinium ion can interact with nucleophilic sites in proteins and nucleic acids, potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride can be contextualized by comparing it to related pyridinium derivatives and benzyl-substituted compounds. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
*Predicted based on nitroaromatic hydrophobicity.
†Inferred from structural similarities to BOP derivatives.
Key Findings
Structural Variations and Bioactivity: The 3-nitrobenzyl substituent in the target compound distinguishes it from BOP-1 (3-bromobenzyl) and BOP-8 (4-chlorobenzyl). The nitro group’s strong electron-withdrawing nature may enhance interactions with enzyme active sites compared to halogens, though direct activity data for the target compound remains unverified .
Solubility and Reactivity: Unlike the water-soluble pyridinium byproduct in , the target compound’s nitro group likely reduces aqueous solubility, aligning it more with BOP-1/BOP-8, which favor organic solvents . The ionic liquid 1-Butyl-3-methylpyridinium Chloride highlights how alkyl substituents (vs.
Synthetic and Safety Considerations: The precursor 3-nitrobenzyl chloride (CAS 619-23-8) is classified as hazardous (), implying that the target compound may require careful handling during synthesis . The absence of quinazolinone or methoxy groups (as in BOP-8) simplifies the target’s structure but may limit multitarget engagement observed in BOP derivatives .
Biological Activity
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is a quaternary ammonium salt known for its diverse biological activities. This compound exhibits significant interactions with various biological targets, particularly in the context of enzyme inhibition and antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO with a molecular weight of approximately 280.71 g/mol. The compound features a pyridine ring substituted with a 3-nitrobenzyl group, contributing to its solubility in polar solvents and enhancing its reactivity in biochemical contexts.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on key enzymes involved in neurotransmitter regulation, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research indicates that it can effectively inhibit these enzymes, which are crucial for the breakdown of acetylcholine in the synaptic cleft. For instance, studies have shown that derivatives similar to this compound exhibit IC values in the low micromolar range against AChE, indicating potent inhibitory activity .
Table 1: Inhibitory Activity Against AChE and BuChE
| Compound | AChE IC (μM) | BuChE IC (μM) |
|---|---|---|
| This compound | Not specified | Not specified |
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
| BOP-8 | 1.11 ± 0.09 | Not specified |
The data suggests that modifications to the benzyl moiety can enhance the inhibitory effects on cholinesterases, making these compounds potential leads for Alzheimer's disease treatment .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The nitro group in the structure may play a role in redox reactions, contributing to its bioactivity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Proteus mirabilis | Inhibited |
These findings highlight the compound's versatility in combating infections caused by resistant bacterial strains.
Cellular Effects and Applications
The biological activity of this compound extends beyond enzyme inhibition and antimicrobial effects; it also influences cellular signaling pathways and gene expression. Studies indicate that this compound can bind to proteins and nucleic acids, potentially affecting their function and stability . Techniques such as surface plasmon resonance have been utilized to assess these interactions.
Potential Applications
Given its biological activities, this compound has several applications:
- Pharmaceutical Development : As a candidate for developing drugs targeting neurodegenerative diseases like Alzheimer's.
- Antimicrobial Agent : For treating infections caused by resistant bacteria.
- Biochemical Probes : To study enzyme functions and cellular processes.
Q & A
Q. What are the established synthetic routes for 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride, and what methodological considerations ensure high purity?
Answer: A common approach involves nucleophilic substitution or alkylation reactions. For example, 3-nitrobenzyl chloride (a hazardous precursor, requiring proper handling ) reacts with a hydroxyl-containing pyridine derivative under basic conditions. Microwave-assisted synthesis (e.g., 600 W, 5 minutes) with pyridine as a catalyst can enhance reaction efficiency, as demonstrated in analogous pyridinium chloride syntheses . Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical techniques like H NMR (e.g., δ 5.36 ppm for -CH- groups in nitrobenzyl derivatives ) and HPLC should confirm purity.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection requires a high-quality crystal, followed by structure solution using SHELXT (for space-group determination) and refinement with SHELXL . Key parameters include resolving disorder in the nitrobenzyl or pyridinium moieties and validating thermal displacement parameters. The Cambridge Structural Database (CSD) can provide comparative bond-length and angle data .
Q. What safety protocols are essential when handling 3-nitrobenzyl chloride, a precursor in this compound’s synthesis?
Answer: 3-Nitrobenzyl chloride (CAS 619-23-8) is classified as hazardous due to its lachrymatory and alkylating properties . Researchers must use fume hoods, nitrile gloves, and explosion-proof equipment. Neutralization of waste with sodium bicarbonate is advised. Safety data sheets (SDS) and institutional guidelines should be strictly followed.
Advanced Research Questions
Q. How can crystallographic disorder in the nitrobenzyl or pyridinium groups be resolved during refinement?
Answer: Disorder arises from dynamic motion or static positional ambiguity. In SHELXL, split-atom models with occupancy refinement and restraints (e.g., SIMU, DELU) can resolve overlapping electron densities . For severe cases, computational tools like DFT-based geometry optimization may guide restraint parameters. Comparative analysis of analogous structures in the CSD aids in identifying typical disorder patterns .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying reactive sites on the pyridinium ring or nitrobenzyl group. Molecular dynamics simulations may assess solvation effects. For example, the electron-withdrawing nitro group likely enhances pyridinium’s electrophilicity, making it susceptible to nucleophilic attack at the methylene bridge .
Q. What biological mechanisms could be explored based on structural analogs of pyridinium salts?
Answer: Pyridinium derivatives (e.g., C12cmpCl and C14cmpCl) exhibit antimicrobial activity by disrupting microbial membranes . For this compound, hypothesize interactions with bacterial efflux pumps or nucleic acids via π-π stacking (nitrobenzyl) or electrostatic binding (pyridinium). Experimental validation could include minimum inhibitory concentration (MIC) assays and fluorescence-based membrane permeability studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
